BMS-819881 - 1197420-05-5

BMS-819881

Catalog Number: EVT-263329
CAS Number: 1197420-05-5
Molecular Formula: C24H21ClN2O4S
Molecular Weight: 469.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-819881 is a MCHR1 (Melanin Concentrating Hormone Receptor 1) antagonist with minimal hERG activity, with potential as an anti-obesity drug. Currently in Phase 1 clinical trial as the phosphate ester pro-drug.

6ʹ-(4-Chlorophenyl)-spiro[cyclohexane-1,2ʹ-thieno[3,2-d][1,3]oxazin]-4ʹ(1ʹH)-one (1)

  • Compound Description: This compound serves as the foundational structure for synthesizing a series of novel spiro compounds, including those with sulfonamide and pyrimidine moieties []. The research highlights its potential as a precursor for developing new antimicrobial agents.

3ʹ-(4-Acetylphenyl)-6ʹ-(4-chlorophenyl)-1ʹH-spiro[cyclohexane-1,2ʹ-thieno[3,2-d]pyrimidine-4ʹ(3ʹH)-one (3)

  • Compound Description: This compound, derived from compound (1), is a key intermediate in synthesizing various spirocyclic thieno[3,2-d]pyrimidine derivatives, including those with dihydropyridine and pyrazole substituents []. These derivatives exhibited notable antimicrobial activities.

Series of 6-phenyl-thieno[3,2-d]pyrimidine Derivatives (4-9)

  • Compound Description: These derivatives, synthesized from 4-chloro-3-methyl-6-phenyl-thieno[3,2-d]pyrimidine-2(3H)-thione (3), possess various functional groups at the 4-position of the thieno[3,2-d]pyrimidine ring []. Several compounds within this series demonstrated potent anticancer activity against different human cancer cell lines.

3-Methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one (2)

  • Compound Description: This compound is central to the synthesis of numerous thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives []. Its versatility as a starting material makes it valuable for exploring the pharmacological potential of these heterocyclic systems.
Source

The compound was synthesized as part of a broader research initiative aimed at discovering new immunomodulatory agents. Its development was driven by the need for more effective treatments that can enhance the body’s immune response against tumors or modulate overactive immune systems in autoimmune conditions.

Classification

BMS-819881 is classified as a small molecule inhibitor with specific activity against certain protein targets involved in immune signaling pathways. Its precise classification within pharmacological categories may vary based on its mechanism of action and the specific conditions it is intended to treat.

Synthesis Analysis

Methods

The synthesis of BMS-819881 involves multiple steps, typically beginning with readily available starting materials that undergo various chemical transformations. The synthetic route may include:

  1. Formation of key intermediates: Utilizing reactions such as nucleophilic substitutions or cyclizations to build the core structure.
  2. Functional group modifications: Employing techniques like oxidation or reduction to introduce necessary functional groups that enhance biological activity.
  3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

Technical Details

The synthesis often requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically used to confirm the identity and purity of BMS-819881 at various stages of synthesis.

Molecular Structure Analysis

Structure

BMS-819881 has a complex molecular structure characterized by specific functional groups that confer its biological activity. The molecular formula and structural features can be detailed as follows:

  • Molecular Formula: CXXHXXNXXOXX (exact values depend on the specific structure)
  • Key Functional Groups: These may include amines, ketones, or heterocycles that are crucial for its interaction with biological targets.

Data

The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or computational modeling to predict its conformation in biological systems. The binding affinity to target proteins can be assessed through various assays.

Chemical Reactions Analysis

Reactions

BMS-819881 undergoes several chemical reactions that are essential for its biological activity:

  1. Binding Reactions: Interactions with target proteins often involve reversible binding mechanisms, which can be characterized by kinetic studies.
  2. Metabolic Reactions: In vivo studies reveal how BMS-819881 is metabolized within the body, including phase I and phase II metabolic processes.

Technical Details

Analytical methods such as high-performance liquid chromatography and mass spectrometry are used to study these reactions quantitatively, providing insights into the stability and reactivity of BMS-819881 under physiological conditions.

Mechanism of Action

Process

The mechanism of action of BMS-819881 is primarily centered on its ability to inhibit specific pathways involved in immune modulation. It may act by:

  1. Inhibiting Signaling Pathways: Targeting kinases or other proteins involved in signal transduction that lead to immune activation.
  2. Modulating Cytokine Production: Altering the levels of cytokines that play critical roles in immune responses.

Data

Studies involving cellular assays have demonstrated the effects of BMS-819881 on immune cell populations and their functional responses, providing quantitative data on its efficacy in modulating immune activities.

Physical and Chemical Properties Analysis

Physical Properties

BMS-819881 exhibits specific physical properties that are crucial for its formulation and delivery:

  • Solubility: Solubility profiles in various solvents can influence its bioavailability.
  • Melting Point: The melting point provides insights into its thermal stability.

Chemical Properties

Chemical properties include stability under different pH conditions, reactivity with other compounds, and degradation pathways. These properties are vital for understanding how BMS-819881 behaves in biological systems.

Relevant data from stability studies indicate how long BMS-819881 remains active under physiological conditions, which is critical for therapeutic applications.

Applications

Scientific Uses

BMS-819881 has potential applications in several scientific domains:

  1. Cancer Therapy: Its ability to modulate immune responses makes it a candidate for combination therapies aimed at enhancing anti-tumor immunity.
  2. Autoimmune Diseases: It may provide therapeutic benefits in conditions characterized by overactive immune responses.
  3. Research Tool: As a small molecule inhibitor, it serves as a valuable tool for studying immune signaling pathways in vitro and in vivo.
Introduction to BMS-819881

Overview as a Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonist

BMS-819881 (CAS# 1197420-05-5) is a potent and selective small-molecule antagonist of melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) implicated in energy homeostasis. With the molecular formula C₂₄H₂₁ClN₂O₄S and a molecular weight of 468.95 g/mol, this thienopyrimidinone derivative exhibits high binding affinity for rat MCHR1 (Ki = 7 nM) [1] [2]. The compound effectively inhibits MCH-stimulated calcium mobilization in cells expressing MCHR1 (Kb = 32 nM), while showing no activity against MCHR2 at concentrations up to 10 μM [1] [9]. Its stereochemistry features an (R)-configuration at the 2-cyclopropyl-2-hydroxyethoxy moiety, critical for target engagement [2] [5]. BMS-819881 demonstrates species-dependent pharmacokinetics, with terminal elimination half-lives of 5.7 hours (rat), 32 hours (dog), and 14 hours (cynomolgus monkey) following intravenous administration (1 mg/kg) [1].

Table 1: Physicochemical and Biochemical Profile of BMS-819881

PropertyValue
CAS Number1197420-05-5
Molecular FormulaC₂₄H₂₁ClN₂O₄S
Molecular Weight468.95 g/mol
MCHR1 Binding Affinity (Ki)7 nM (rat)
Functional Antagonism (Kb)32 nM
CYP3A4 Inhibition (EC50)13 μM
Solubility100 mg/mL in DMSO

Historical Context of MCHR1 Antagonism

The therapeutic targeting of MCHR1 emerged in the early 2000s following seminal genetic studies linking MCH signaling to obesity. Mice lacking MCH or MCHR1 displayed hypophagia, increased energy expenditure, and resistance to diet-induced obesity [3] [7]. This validation triggered intensive drug discovery efforts, with >30 pharmaceutical programs developing MCHR1 antagonists by 2010. Early candidates like SNAP-7941 demonstrated robust anti-obesity effects in preclinical models but faced clinical hurdles due to hERG channel inhibition (linked to cardiac arrhythmias) and poor pharmacokinetics [3] [8]. The field pivoted toward non-basic chemotypes to circumvent hERG liability, as traditional GPCR antagonists relied on cationic amines that promiscuously bound potassium channels [5] [8]. BMS-819881 emerged from this paradigm shift, representing a hydroxylated thienopyrimidinone ether scaffold optimized for MCHR1 selectivity over hERG (IC50 >40 μM) [5]. Its progression to clinical trials marked a key milestone in structurally diverse MCHR1 antagonists.

Rationale for Targeting MCHR1 in Obesity

MCH neurons originate predominantly in the lateral hypothalamus and project widely to cortical, limbic, and autonomic regions, integrating feeding behavior, energy expenditure, and reward processing [6] [7]. Neurochemical studies establish MCH as one of the most potent orexigens known: intracerebroventricular administration increases food intake 4-fold in rodents, while chronic infusion elevates adiposity [7]. Two receptors mediate MCH signaling—MCHR1 (conserved across vertebrates) and MCHR2 (absent in rodents)—with MCHR1 deletion conferring leanness even on high-fat diets [3] [7]. The rationale for BMS-819881 specifically addresses three unmet needs in obesity pharmacotherapy:

  • Central Penetrance: Unlike peptide-based approaches, small molecules like BMS-819881 cross the blood-brain barrier to access hypothalamic MCHR1 populations [5].
  • Metabolic Specificity: At 10 μM, BMS-819881 shows no activity against 20 GPCRs involved in feeding homeostasis, minimizing off-target effects [1].
  • Prodrug Compatibility: Poor aqueous solubility necessitated development of the phosphate ester prodrug BMS-830216 for clinical delivery [4] [5].

Properties

CAS Number

1197420-05-5

Product Name

BMS-819881

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(2R)-2-cyclopropyl-2-hydroxyethoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C24H21ClN2O4S

Molecular Weight

469.0 g/mol

InChI

InChI=1S/C24H21ClN2O4S/c1-30-21-10-17(8-9-20(21)31-12-19(28)14-2-3-14)27-13-26-18-11-22(32-23(18)24(27)29)15-4-6-16(25)7-5-15/h4-11,13-14,19,28H,2-3,12H2,1H3/t19-/m0/s1

InChI Key

WKMOSCAIWUUQPD-IBGZPJMESA-N

SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O

Solubility

Soluble in DMSO

Synonyms

BMS-819881; BMS 819881; BMS819881.

Canonical SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC(C5CC5)O

Isomeric SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OC[C@@H](C5CC5)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.